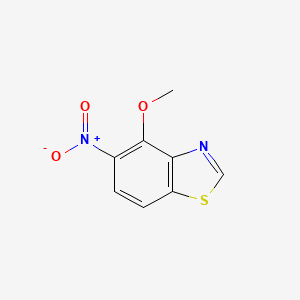
4-Methoxy-5-nitro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-nitro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with methoxy and nitro substituents at the 4 and 5 positions, respectively.
Métodos De Preparación
The synthesis of 4-Methoxy-5-nitro-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions. Another approach includes the condensation of 2-aminobenzenethiol with nitro-substituted aromatic aldehydes, followed by cyclization . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and catalysts to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
4-Methoxy-5-nitro-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The biological activity of 4-Methoxy-5-nitro-1,3-benzothiazole is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, the compound may modulate proinflammatory cytokines and catecholaminergic pathways, contributing to its therapeutic effects in conditions like neuropathic pain and cancer .
Comparación Con Compuestos Similares
4-Methoxy-5-nitro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its anticancer and antimicrobial properties.
6-Nitrobenzothiazole: Exhibits significant antibacterial activity.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H6N2O3S |
|---|---|
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
4-methoxy-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-5(10(11)12)2-3-6-7(8)9-4-14-6/h2-4H,1H3 |
Clave InChI |
NYDMHDUPENGRTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1N=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















